molecular formula C19H27N3O2 B047722 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine CAS No. 118949-63-6

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Cat. No. B047722
M. Wt: 329.4 g/mol
InChI Key: UBWMXPSQXYYPJG-HUUCEWRRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves oxidative cyclization processes or electrophilic substitution reactions. For example, the oxidative cyclization of certain pyridine derivatives through cobalt(II) coordination has been shown to be a convenient route for the preparation of complex ligands, with structural analysis revealing planar conformations facilitated by stabilizing interactions (Garza-Ortiz et al., 2013)(Garza-Ortiz et al., 2013).

Molecular Structure Analysis

X-ray diffraction and ab initio calculations play a crucial role in determining the molecular structure of these compounds. These analyses have shown that certain conformers are more stable due to specific intra-molecular interactions, such as N → O interactions, which are critical for understanding the ligand's binding properties and its orientation when coordinating with metal ions (Garza-Ortiz et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these ligands often lead to the formation of metal-ligand complexes exhibiting unique properties. For instance, the coordination behavior with different metal ions can lead to the formation of supramolecular assemblies or complexes with specific photophysical and electrochemical behaviors, as seen in studies involving d-metal complexes of related ligands (Byrne et al., 2014)(Byrne et al., 2014).

Scientific Research Applications

  • Selective Extraction of Americium(III) : It is used for selective extraction of americium(III) from an excess of europium(III) in nitric acid (Hudson et al., 2006).

  • Organic Light-Emitting Diodes (OLEDs) : It serves as a novel host material for efficient solution-processed blue- and green-emitting phosphorescent OLEDs (Tang et al., 2021).

  • Ligand for Spin-Crossover Complexes : The compound is an important ligand for spin-crossover complexes, which are of interest for their potential in molecular electronics and other applications (Santoro et al., 2015).

  • Catalyst in Chemical Reactions : It is used as a catalyst in reactions like ethylene oligomerization and Friedel-Crafts alkylation (Ojwach et al., 2009).

  • Synthesis of Supramolecular Chemistry Ligands : The compound acts as a central building block in synthesizing pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

  • Organic Light-Emitting Material : It has potential as an organic light-emitting material, particularly in the blue light wave band (Sha Hong-bin, 2010).

  • Polymerization of Ethylene : It is active in the polymerization of ethylene when used in chromium(III) complexes (Hurtado et al., 2009).

  • Synthesis of More Stable Conformers : It has been utilized in the synthesis of more stable conformers through cobalt(II) coordination compounds (Garza-Ortiz et al., 2013).

properties

IUPAC Name

(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMXPSQXYYPJG-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357346
Record name 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

CAS RN

118949-63-6
Record name 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Citations

For This Compound
3
Citations
T Tang - 2023 - search.proquest.com
Oxidative addition is a fundamental step in organometallic chemistry and plays a crucial role in catalytic processes, leading to various organic transformations. Despite significant …
Number of citations: 0 search.proquest.com
JS Poh, S Makai, T von Keutz, D Tran, C Battilocchio… - 2016 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Uniqsis …
Number of citations: 2 www.repository.cam.ac.uk
JW Pearson - 2021 - era.library.ualberta.ca
The fundamentals of energy transfer catalysis and its application in [2+ 2] photocycloadditions are thoroughly discussed. The De Mayo reaction is a UV light-promoted [2+ 2] …
Number of citations: 0 era.library.ualberta.ca

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